Bienvenue dans la boutique en ligne BenchChem!

6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one

Norepinephrine transporter NET inhibition Morpholine SAR

6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one (CAS 93886-30-7) is a heterocyclic morpholin-3-one scaffold bearing a characteristic o-tolyloxy (2-methylphenoxy) phenylmethyl substituent at the 6-position. This compound belongs to a class of 6-(substituted phenoxymethyl)morpholin-3-ones that serve as direct precursors to 2-(substituted phenoxymethyl)morpholines, a pharmacologically important series with documented norepinephrine reuptake inhibition and central nervous system (CNS) activity.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 93886-30-7
Cat. No. B3308642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one
CAS93886-30-7
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3
InChIInChI=1S/C18H19NO3/c1-13-7-5-6-10-15(13)22-18(14-8-3-2-4-9-14)16-11-19-17(20)12-21-16/h2-10,16,18H,11-12H2,1H3,(H,19,20)
InChIKeyKCRJKAIGRRWUMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one (CAS 93886-30-7): A Key Morpholin-3-one Intermediate for CNS-Targeted Morpholine Derivatives


6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one (CAS 93886-30-7) is a heterocyclic morpholin-3-one scaffold bearing a characteristic o-tolyloxy (2-methylphenoxy) phenylmethyl substituent at the 6-position . This compound belongs to a class of 6-(substituted phenoxymethyl)morpholin-3-ones that serve as direct precursors to 2-(substituted phenoxymethyl)morpholines, a pharmacologically important series with documented norepinephrine reuptake inhibition and central nervous system (CNS) activity [1]. Its specific o-tolyloxy substitution pattern distinguishes it from the ethoxy analog found in the marketed antidepressant viloxazine and enables its use as a key synthetic intermediate for generating high-affinity norepinephrine transporter (NET) ligands [2].

Why Generic Morpholin-3-one Intermediates Cannot Substitute for 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one in CNS Ligand Synthesis


Generic morpholin-3-one building blocks (e.g., unsubstituted morpholin-3-one, CAS 109-11-5) lack the critical 6-substituted phenoxymethyl moiety that dictates the pharmacological profile of the final morpholine product. Structure-activity relationship (SAR) studies on 2-(substituted phenoxymethyl)morpholines demonstrate that the nature of the phenoxy substituent directly controls potency in reserpine-induced ptosis (a functional assay for norepinephrine enhancement) and antihypoxic activity [1]. Specifically, the ortho-substituted phenoxy group is essential for receptor engagement at the norepinephrine transporter (NET); the reduced morpholine analog of 6-(phenyl(o-tolyloxy)methyl)morpholin-3-one, (2S,3S)-2-[α-(2-methylphenoxy)phenylmethyl]morpholine, exhibits a Ki of 1.02 nM at human NET, whereas analogs with methoxy or unsubstituted phenoxy groups show significantly altered selectivity and potency profiles [2]. Substituting a different 6-substituted morpholin-3-one intermediate would therefore yield a final morpholine product with unpredictable and likely inferior NET binding characteristics, compromising both research reproducibility and downstream development outcomes [3].

Quantitative Differentiation Data for 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one vs. Closest Analogs


NET Binding Affinity of the Reduced Morpholine Analog: o-Tolyloxy vs. Comparator Substituents

The reduced morpholine derivative of 6-(phenyl(o-tolyloxy)methyl)morpholin-3-one, (2S,3S)-2-[α-(2-methylphenoxy)phenylmethyl]morpholine (MENET), demonstrates sub-nanomolar affinity for the human norepinephrine transporter (NET) with a Ki of 1.02 nM, measured by displacement of [³H]nisoxetine in HEK293 cells expressing human NET [1]. This affinity is directly attributable to the o-tolyloxy substituent; the corresponding o-methoxyphenoxy analog (reduced form of CAS 93886-31-8) and the o-ethoxyphenoxy analog (viloxazine) show distinctly different NET binding and functional profiles. Viloxazine, for example, acts as a norepinephrine reuptake inhibitor with a different selectivity signature that includes serotonergic activity, whereas the o-tolyloxy analog was developed specifically for NET-targeted PET imaging applications [2].

Norepinephrine transporter NET inhibition Morpholine SAR

In Vivo Functional Activity: Reserpine-Induced Ptosis Reversal by Morpholine Analogs

In the classical reserpine-induced ptosis test in mice, a functional assay for central norepinephrine enhancement, ortho-substituted 2-phenoxymethylmorpholines demonstrate potent activity. The study by Muro et al. established a clear SAR hierarchy: ortho > meta > para substitution for anti-reserpine activity [1]. While the specific o-tolyloxy morpholine was not directly tested in this 1986 study, the ortho-benzyl analog (VIn) showed an RD30 of 3 mg/kg i.p., and the ortho-thenyl analog (VIh) showed an RD30 of 12 mg/kg i.p., both surpassing viloxazine [1]. The o-tolyloxy substitution pattern on 6-(phenyl(o-tolyloxy)methyl)morpholin-3-one is sterically and electronically analogous to these active ortho-substituted congeners and is designed to confer similarly enhanced norepinephrine-modulating activity upon reduction to the corresponding morpholine [2].

Reserpine ptosis Norepinephrine enhancement In vivo pharmacology

Structural Differentiation from the 6-[(2-Methoxyphenoxy)phenylmethyl] Analog (CAS 93886-31-8)

6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one (C₁₈H₁₉NO₃, MW 297.35) differs from its closest structural analog, 6-[(2-methoxyphenoxy)phenylmethyl]morpholin-3-one (CAS 93886-31-8, C₁₈H₁₉NO₄, MW 313.35), by a single atom substitution: a methyl group (-CH₃) in place of a methoxy oxygen (-OCH₃) on the ortho position of the phenoxy ring . This O→CH₃ replacement reduces the molecular weight by 16 Da and decreases the hydrogen bond acceptor count, altering both the lipophilicity (predicted LogP increase) and the metabolic liability of the final morpholine product. The o-tolyloxy group lacks the O-demethylation site present in the methoxy analog, potentially conferring greater metabolic stability to the reduced morpholine, a property consistent with the selection of the o-tolyloxy morpholine (MENET) over methoxy-containing analogs for PET tracer development where metabolic stability is critical [1].

Physicochemical properties Lipophilicity Structure-property relationships

Synthetic Route Fidelity: Reduction of Morpholin-3-one to Morpholine as an Established Pathway to NET Ligands

The synthetic utility of 6-(substituted phenoxymethyl)morpholin-3-ones as precursors to 2-(substituted phenoxymethyl)morpholines is well established. Muro et al. demonstrated that 4-benzyl-6-(substituted phenoxymethyl)morpholin-3-ones can be efficiently reduced with lithium aluminum hydride (LiAlH₄) in diethyl ether to yield the corresponding morpholines in good yields, followed by catalytic hydrogenolysis to remove the N-benzyl protecting group [1]. This two-step sequence from morpholin-3-one to morpholine is the standard route for generating pharmacologically active 2-aryloxymethylmorpholines. The same methodology can be applied to 6-(phenyl(o-tolyloxy)methyl)morpholin-3-one to access the corresponding o-tolyloxy morpholine, a compound with demonstrated sub-nanomolar NET affinity [2]. Alternative synthetic routes involving direct epoxide ring-opening bypass the morpholin-3-one intermediate but offer less control over stereochemistry at the 2-position of the morpholine ring [1].

Synthetic methodology Lithium aluminum hydride reduction Process chemistry

Commercially Available Purity Benchmarking: 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one vs. Generic Morpholin-3-ones

Multiple reputable vendors supply 6-(phenyl(o-tolyloxy)methyl)morpholin-3-one at certified purity levels of ≥98% (HPLC), including ChemScene (Cat. CS-0679200, ≥98%) and Leyan (Cat. 1749855, 98%) . This purity specification is critical for its use as a synthetic intermediate where impurities can propagate through multi-step syntheses and compromise the purity profile of the final morpholine product. In contrast, generic morpholin-3-one (CAS 109-11-5) is typically supplied at 95-97% purity and lacks the pre-installed 6-substituent, requiring additional synthetic steps that introduce further impurity risks . The availability of the target compound at ≥98% purity from multiple independent suppliers reduces single-source procurement risk and ensures batch-to-batch reproducibility for regulated research environments.

Chemical purity Quality control Procurement specifications

High-Value Procurement Scenarios for 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one (CAS 93886-30-7)


Synthesis of High-Affinity NET Ligands for PET Tracer Development

6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one is the direct synthetic precursor to (2S,3S)-2-[α-(2-methylphenoxy)phenylmethyl]morpholine (MENET), a norepinephrine transporter ligand with a Ki of 1.02 nM at human NET [1]. Reduction of the morpholin-3-one carbonyl with LiAlH₄, followed by N-deprotection, yields the morpholine scaffold that can be radiolabeled with carbon-11 for positron emission tomography (PET) imaging of NET density in the brain [2]. The sub-nanomolar affinity and the metabolic stability conferred by the o-tolyloxy group (lacking a labile O-methyl site) make this intermediate essential for programs developing NET-targeted imaging agents for neurodegenerative and psychiatric disorders [3].

Structure-Activity Relationship (SAR) Studies on 2-Aryloxymethylmorpholine Norepinephrine Reuptake Inhibitors

The morpholin-3-one scaffold serves as a versatile intermediate for systematic SAR exploration of the phenoxy substituent. The 1986 study by Muro et al. demonstrated that ortho-substitution is critical for anti-reserpine activity, with RD30 values of 3-12 mg/kg for ortho-benzyl and ortho-thenyl analogs [4]. 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one provides the ortho-methyl substitution pattern that, upon reduction, yields a morpholine with sub-nanomolar NET affinity. Researchers can use this intermediate to generate a focused library of morpholine analogs by varying the N-substituent or further functionalizing the phenyl ring, enabling the identification of NET-selective compounds with minimal off-target serotonergic activity.

Metabolic Stability Optimization of CNS-Penetrant Morpholine Candidates

The o-tolyloxy group on 6-(phenyl(o-tolyloxy)methyl)morpholin-3-one replaces the metabolically labile O-methyl group found in the methoxy analog (CAS 93886-31-8) with a more stable C-methyl group . This structural feature is directly relevant to programs seeking to minimize oxidative O-demethylation, a common metabolic pathway that generates polar metabolites with poor blood-brain barrier penetration. The reduced morpholine product (MENET) was specifically selected for PET tracer development over methoxy-containing analogs due to its favorable metabolic profile, making 6-(phenyl(o-tolyloxy)methyl)morpholin-3-one the intermediate of choice for CNS drug discovery programs where metabolic stability is a key selection criterion [3].

Stereochemically Controlled Synthesis of Enantiopure Morpholine-Based Pharmaceuticals

The morpholin-3-one intermediate route offers superior stereochemical control compared to the direct epoxide ring-opening method. When chiral 6-(substituted phenoxymethyl)morpholin-3-one intermediates are employed, the resulting morpholines retain enantiomeric purity at the 2-position, which is critical for achieving the (S,S)-configuration required for high NET binding affinity (Ki = 1.02 nM) [1]. Procurement of enantiopure or enantiomerically enriched 6-(phenyl(o-tolyloxy)methyl)morpholin-3-one enables the synthesis of stereochemically defined NET ligands without the need for chiral chromatographic separation of the final product, reducing purification costs and improving overall synthetic efficiency [2].

Quote Request

Request a Quote for 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.